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Compound of Interest

Compound Name: 5-Bromo-2-nitrophenol

Cat. No.: B022722

For researchers and professionals in drug development and chemical analysis, Fourier-
transform infrared (FT-IR) spectroscopy is an indispensable tool for elucidating molecular
structures. This guide provides a detailed analysis of the FT-IR spectrum of 5-Bromo-2-
nitrophenol, a crucial intermediate in pharmaceutical synthesis. By comparing its spectral
features with those of related nitrophenol derivatives, this document offers a framework for the
identification and characterization of this compound.

Comparative FT-IR Spectral Data

The FT-IR spectrum of 5-Bromo-2-nitrophenol is characterized by absorption bands
corresponding to its key functional groups: the hydroxyl (-OH), nitro (-NO2), and bromo (-Br)
groups, as well as the vibrations of the aromatic ring. To facilitate a comprehensive
understanding, the table below compares the predicted vibrational frequencies for 5-Bromo-2-
nitrophenol with the experimentally determined frequencies of 2-nitrophenol and 4-
nitrophenol.
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Predicted
. . Frequency (5- 2-Nitrophenol 4-Nitrophenol
Vibrational Mode
Bromo-2- (cm™?) (cm™?)

nitrophenol) (cm~?)

O-H Stretch ~3200-3400 (broad) ~3200-3500 (broad) 3325 (broad)[1][2]
Aromatic C-H Stretch ~3050-3150 3070-3117[3] ~3100
Asymmetric NO2

~1520-1560 ~1543[4] 1590[1]
Stretch
Symmetric NO2

~1330-1370 ~1340 ~1340
Stretch
Aromatic C=C Stretch  ~1450-1600 1490, 1581, 1620[3][4] ~1400-1600
C-O Stretch ~1250-1300 ~1270 1105[1]
C-Br Stretch ~550-650
Out-of-plane (OOP)

~700-900 ~740-830 ~750-860

C-H Bending

Interpreting the Spectrum

The FT-IR spectrum of 5-Bromo-2-nitrophenol is distinguished by several key features. The
presence of a broad absorption band in the 3200-3400 cm~1 region is indicative of the O-H
stretching vibration, with the broadening resulting from intramolecular hydrogen bonding
between the hydroxyl and nitro groups. The strong absorptions anticipated around 1520-1560
cm~t and 1330-1370 cm~1! are characteristic of the asymmetric and symmetric stretching
vibrations of the nitro group, respectively. Aromatic C=C stretching vibrations typically appear in
the 1450-1600 cm~1 range. The C-Br stretching frequency is expected in the lower frequency
region of 550-650 cm~1.

Experimental Protocol: FT-IR Spectroscopy of Solid
Samples
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The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a

solid sample, such as 5-Bromo-2-nitrophenol, using the potassium bromide (KBr) pellet

method.

Materials:

5-Bromo-2-nitrophenol sample

FT-IR grade Potassium Bromide (KBr), desiccated

Agate mortar and pestle

Pellet press with die set

FT-IR spectrometer

Procedure:

Sample Preparation: Dry the 5-Bromo-2-nitrophenol sample and the KBr powder in an
oven to remove any residual moisture, which can interfere with the spectrum.

Grinding: In the agate mortar, grind approximately 1-2 mg of the 5-Bromo-2-nitrophenol
sample with about 100-200 mg of KBr. The mixture should be ground to a fine, uniform
powder to minimize light scattering.

Pellet Formation: Transfer the ground powder to the die of the pellet press. Apply pressure
(typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum over the desired range, typically 4000-400 cm~1. A background
spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum
to correct for any atmospheric and instrumental interferences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FT-IR Spectrum Analysis: A Comparative Guide to 5-
Bromo-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022722#ft-ir-spectrum-analysis-of-5-bromo-2-
nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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